molecular formula C9H13NS B14751089 N,N-Dimethyl-2-(methylthio)aniline CAS No. 2388-50-3

N,N-Dimethyl-2-(methylthio)aniline

Cat. No.: B14751089
CAS No.: 2388-50-3
M. Wt: 167.27 g/mol
InChI Key: BMVUVEYWVYKKNB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(methylthio)aniline is an organic compound with the molecular formula C9H13NS It is a derivative of aniline, featuring a dimethylamino group and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-2-(methylthio)aniline can be synthesized through several methods. One common approach involves the methylation of 2-(methylthio)aniline using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with temperatures around 60°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of cyclometalated ruthenium complexes as catalysts. This method allows for efficient methylation of anilines with methanol, proceeding under mild conditions and producing water as the sole by-product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(methylthio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-(methylthio)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(methylthio)aniline exerts its effects involves interactions with various molecular targets. The dimethylamino and methylthio groups play crucial roles in its reactivity and interactions with other molecules. The compound can participate in electron transfer processes, influencing its behavior in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(methylthio)aniline is unique due to the presence of both the dimethylamino and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2388-50-3

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

N,N-dimethyl-2-methylsulfanylaniline

InChI

InChI=1S/C9H13NS/c1-10(2)8-6-4-5-7-9(8)11-3/h4-7H,1-3H3

InChI Key

BMVUVEYWVYKKNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1SC

Origin of Product

United States

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